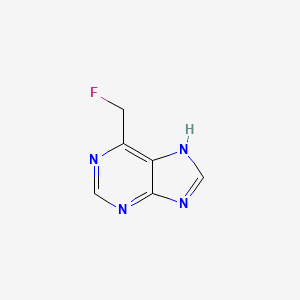

1H-Purine, 6-(fluoromethyl)-

Description

Significance of Purine (B94841) Scaffolds in Biological Systems

The purine ring system, a heterocyclic aromatic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is of paramount importance in virtually all living organisms. rsc.orgresearchgate.net Its derivatives, most notably adenine (B156593) and guanine, are fundamental building blocks of nucleic acids, DNA and RNA, thereby carrying the genetic blueprint of life. ontosight.ai Beyond this central role, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, serves as the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) monophosphate (cGMP) act as crucial second messengers in signal transduction pathways. rsc.org

The inherent biological relevance of the purine scaffold has made it a privileged structure in medicinal chemistry. nih.govacademie-sciences.fr By mimicking endogenous purines, synthetic analogues can interact with a wide array of biological targets, including enzymes and receptors, to modulate their activity. ontosight.ai This has led to the development of a diverse range of therapeutic agents for conditions such as cancer, viral infections, and inflammatory diseases. ontosight.ainih.gov

Role of Fluorination in Modulating Biological Activity and Chemical Properties of Purine Analogues

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance their pharmacological profiles. nih.govresearchgate.net Fluorine's high electronegativity, second only to that of helium, and its relatively small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet it imparts profoundly different electronic properties. researchgate.netoup.com

Specifically in the context of purine analogues, fluorination can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can block metabolically labile sites, prolonging the half-life and therapeutic effect of a drug. oup.comnih.gov

Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. nih.gov This can influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with target proteins. nih.gov

Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. nih.govoup.com This can lead to enhanced binding affinity and selectivity for a specific enzyme or receptor.

Conformational Rigidity: The introduction of fluorine can impose conformational constraints on a molecule, locking it into a bioactive conformation. acs.orgnih.gov

The strategic placement of fluorine on the purine ring or its substituents can therefore fine-tune the biological activity of the resulting analogue. nih.gov

Overview of Research Trajectories for 1H-Purine, 6-(fluoromethyl)- and Related Compounds

Research into 1H-Purine, 6-(fluoromethyl)- and its analogues has followed several promising trajectories. A key focus has been on their potential as cytostatic agents, with studies revealing that derivatives like 6-(fluoromethyl)purine ribonucleoside exhibit significant effects in inhibiting cell growth. nih.govavcr.cz The synthesis of these compounds has been a critical area of investigation, with researchers developing various methods, including direct deoxyfluorination and multistep functional group transformations from precursor molecules like 6-(hydroxymethyl)purines. nih.govavcr.cz

The broader family of 6-substituted purines, including those with trifluoromethyl groups, has been explored for a range of biological activities. avcr.cz For instance, some 6-(trifluoromethyl)purine derivatives have been investigated as potential adenosine A3 receptor antagonists. google.com The synthesis of these more complex fluorinated purines often involves cross-coupling reactions. avcr.cz The development of efficient synthetic routes remains a key objective to enable the exploration of a wider chemical space and the generation of diverse libraries of fluorinated purine analogues for biological screening. avcr.cznih.gov

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 6-[3-(Trifluoromethyl)phenoxy]purine

| Property | Value | Source |

| Molecular Weight | 280.21 g/mol | nih.gov |

| XLogP3-AA | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 280.05719535 Da | nih.gov |

| Topological Polar Surface Area | 63.7 Ų | nih.gov |

Table 2: Investigated Biological Activities of Fluorinated Purine Derivatives

| Compound Class | Investigated Activity | Reference |

| 6-(Fluoromethyl)purine ribonucleoside | Cytostatic effects | nih.gov |

| 6-Arylpurine nucleosides | Cytostatic and anti-HCV activity | avcr.cz |

| 6-(Trifluoromethyl)purine derivatives | Adenosine A3 receptor antagonism | google.com |

| 3'-Fluorinated purine nucleoside analogues | Tumor cell growth inhibition | nih.gov |

| 6-Fluoropurine | Antimetabolite, potential anticancer/antiviral | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

6-(fluoromethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJLEPWPMOQCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462559 | |

| Record name | 1H-Purine, 6-(fluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667420-76-0 | |

| Record name | 1H-Purine, 6-(fluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Purine, 6 Fluoromethyl and Its Precursors

Direct Deoxyfluorination Approaches

The direct conversion of a hydroxyl group to a fluorine atom offers a more streamlined synthetic route to 6-(fluoromethyl)purine derivatives. nih.gov This approach is valued for its time-saving nature compared to more complex, multi-step methods. rsc.org

The direct deoxyfluorination process utilizes protected 6-(hydroxymethyl)purine derivatives as the primary reactants. rsc.org For the purine (B94841) base, the nitrogen at the 9-position (N9) is typically protected. In the case of nucleoside synthesis, the hydroxyl groups of the sugar moiety are protected. rsc.orgavcr.cz The reaction involves treating the protected 6-(hydroxymethyl)purine with a specialized fluorinating agent in an appropriate solvent system.

The key reagent for this direct transformation is a deoxyfluorinating agent. A commonly employed and effective reagent is [Bis(2-methoxyethyl)amino]sulfur trifluoride, known commercially as Deoxo-Fluor®. avcr.cz This reagent facilitates the direct substitution of the hydroxyl group on the 6-methyl substituent with a fluorine atom in a single synthetic step.

| Starting Material | Key Reagent | Reported Yield | Reference |

|---|---|---|---|

| Sugar-Protected 6-(hydroxymethyl)purine Nucleosides | Deoxo-Fluor® | 46-49% | avcr.cz |

Multistep Functional Group Transformation Strategies

An alternative and often higher-yielding route to 6-(fluoromethyl)purine involves a sequence of functional group transformations. nih.govrsc.org This strategy converts the hydroxymethyl group into a better leaving group before introducing the fluorine atom via nucleophilic substitution. avcr.cz

The use of protecting groups is critical in multistep purine synthesis to ensure regioselectivity and prevent unwanted side reactions. For the synthesis of purine bases, a common protecting group for the N9 position is tetrahydropyran-2-yl (THP). avcr.cz In nucleoside chemistry, acyl groups such as benzoyl or 4-toluoyl are used to protect the sugar's hydroxyl groups. avcr.cz The selection of these protecting groups is crucial; for instance, using a toluoyl group on the sugar allows for the selective deacylation of an acetyloxymethyl group at the purine C6 position, a key step in preparing the necessary hydroxymethyl intermediate. rsc.org

This multistep sequence is a more elaborate but ultimately higher-yielding approach. avcr.cz It typically involves three distinct steps:

Methanesulfonylation: The 6-(hydroxymethyl)purine derivative is first reacted with methanesulfonyl chloride (MsCl) to convert the hydroxyl group into a mesylate. This transforms the hydroxyl into a good leaving group, forming a 6-(mesyloxymethyl)purine intermediate. researchgate.netavcr.cz

Halogen Exchange: The resulting mesylate is then subjected to a Finkelstein reaction, where it is treated with an iodide salt to produce a 6-(iodomethyl)purine intermediate. avcr.cz

Nucleophilic Fluorination: In the final step, the 6-(iodomethyl)purine is reacted with a source of fluoride (B91410) ions, such as Silver(I) Fluoride (AgF), which displaces the iodide to form the desired 6-(fluoromethyl)purine product. avcr.cz

This three-step sequence has been reported to provide total yields in the range of 66–72%, which is a significant improvement over the direct deoxyfluorination method. avcr.cz

| Step | Description | Intermediate Formed | Key Reagents | Reference |

|---|---|---|---|---|

| 1 | Conversion of the hydroxyl group to a good leaving group. | 6-(Mesyloxymethyl)purine | Methanesulfonyl chloride (MsCl) | avcr.cz |

| 2 | Finkelstein reaction to introduce a more reactive halogen. | 6-(Iodomethyl)purine | Iodide salt | avcr.cz |

| 3 | Nucleophilic substitution to introduce fluorine. | 6-(Fluoromethyl)purine | Silver(I) Fluoride (AgF) | avcr.cz |

Microwave-Assisted Synthesis Techniques for Purine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of purine derivatives, particularly in the functionalization of the C6 position.

The nucleophilic substitution of 6-chloropurine (B14466) and its derivatives with various nucleophiles is a key step in the synthesis of a wide array of biologically active molecules. Under conventional heating, these reactions can be sluggish and require prolonged reaction times. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while providing comparable or even improved yields. rsc.orgscielo.br This is particularly advantageous for the synthesis of libraries of compounds for drug discovery.

A comparative study of microwave-assisted versus conventional synthesis for the amination of 6-chloropurine derivatives in water demonstrated a significant rate enhancement with microwave heating, providing a green and efficient protocol. researchgate.netscielo.br Similar advantages have been observed for the reaction of 6-chloropurine nucleosides with other mild nucleophiles like phenols and thiophenols under solvent-free conditions. rsc.orglookchem.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of 6-Substituted Purines

| Starting Material | Nucleophile | Method | Reaction Time | Yield (%) | Reference(s) |

| 6-Chloropurine | Aniline | Conventional (DMF, 80-100 °C) | 2-24 h | Good | scielo.br |

| 6-Chloropurine | Aniline | Microwave (Water) | 5 min | 92 | researchgate.netscielo.br |

| 6-Chloropurine nucleoside | Phenol | Conventional (Toluene, reflux) | 12 h | 75 | rsc.orglookchem.com |

| 6-Chloropurine nucleoside | Phenol | Microwave (Solvent-free, 120 °C) | 5 min | 95 | rsc.orglookchem.com |

| 6-Chloropurine nucleoside | Thiophenol | Conventional (Toluene, reflux) | 10 h | 82 | rsc.orglookchem.com |

| 6-Chloropurine nucleoside | Thiophenol | Microwave (Solvent-free, 120 °C) | 5 min | 97 | rsc.orglookchem.com |

Chemo- and Regioselective Synthesis of Fluorinated Purines

The introduction of a fluorine atom or a fluorinated methyl group onto the purine scaffold requires precise control over chemo- and regioselectivity. Several methods have been developed for the synthesis of fluorinated purines, including direct fluorination and the transformation of pre-functionalized precursors.

One of the primary routes to 1H-Purine, 6-(fluoromethyl)- involves the conversion of a 6-(hydroxymethyl)purine precursor. The hydroxyl group can be directly replaced by a fluorine atom using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). mdpi.com This reaction offers a direct pathway to the desired product.

Alternatively, a multistep approach can be employed starting from a 6-halomethylpurine derivative. For example, 6-(chloromethyl)purine can be synthesized and subsequently subjected to a nucleophilic substitution reaction with a fluoride source like silver fluoride (AgF) or tetrabutylammonium (B224687) fluoride (TBAF). clockss.orgmdpi.com The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Direct C-H fluorination of the purine ring has also been explored. For instance, the benzylic C-H bond of a 6-methylpurine (B14201) derivative has been successfully monofluorinated using Selectfluor, demonstrating the potential for late-stage fluorination. rsc.org This method offers a direct way to introduce a fluorine atom without the need for pre-functionalization.

Table 3: Chemo- and Regioselective Synthesis of Fluorinated Purines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Key Feature | Reference(s) |

| 6-(Hydroxymethyl)purine derivative | Diethylaminosulfur trifluoride (DAST) | 6-(Fluoromethyl)purine derivative | Moderate | Direct deoxyfluorination | mdpi.com |

| 6-Chloropurine derivative | Trimethylamine, then TBAF·3H₂O | 6-Fluoropurine derivative | High | Mild fluorination of a trimethylammonio intermediate | clockss.org |

| 6-Methylpurine derivative | Selectfluor, Fe(III) catalyst | 6-(Fluoromethyl)purine derivative | 49 | Direct benzylic C-H monofluorination | rsc.orgscispace.com |

| 4'-Hydroxymethyl carbocyclic nucleoside | TBAF | 4'-Fluoromethyl carbocyclic nucleoside | Good | Selective fluorination of a primary alcohol | mdpi.com |

Derivatization and Analog Synthesis of 1h Purine, 6 Fluoromethyl

Synthesis of 6-(Fluoromethyl)purine Nucleosides and Nucleotides

The transformation of the 6-(fluoromethyl)purine base into its corresponding nucleosides and nucleotides is a key step toward producing compounds with potential therapeutic applications. These processes involve the attachment of sugar moieties and phosphate (B84403) groups, which are often crucial for biological activity.

Ribonucleoside Derivatives

The synthesis of 6-(fluoromethyl)purine ribonucleoside has been achieved through two primary synthetic routes starting from 6-(hydroxymethyl)purine precursors. rsc.orgnih.gov These precursors are readily prepared via palladium-catalyzed cross-coupling reactions of 6-halopurines with (acyloxymethyl)zinc iodides, followed by deprotection. rsc.org

One approach involves a direct deoxyfluorination of a protected 6-(hydroxymethyl)purine ribonucleoside. This method utilizes a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to directly replace the hydroxyl group with fluorine. While this method is time-efficient, it can sometimes result in lower yields. rsc.org

A more efficient, albeit longer, alternative is a multistep functional group transformation . rsc.org This sequence typically involves:

Conversion of the primary alcohol of the 6-(hydroxymethyl)purine ribonucleoside into a better leaving group, such as a mesylate or tosylate.

The resulting 6-(fluoromethyl)purine ribonucleoside has been identified as a compound of interest due to its significant cytostatic effects. rsc.orgnih.gov

Acyclic Nucleotide Analogues

The synthesis of acyclic nucleotide analogues of fluorinated purines often follows methodologies developed for related compounds, such as 6-(trifluoromethyl)purines. cas.cz While direct synthesis of 6-(fluoromethyl)purine acyclic nucleotide analogues is less commonly detailed, the established procedures for perfluoroalkylated purines provide a clear blueprint. cas.czavcr.cz

The general strategy involves the alkylation of the 6-(fluoromethyl)purine base at the N9 position with a suitable acyclic side chain. This side chain is designed to mimic the sugar-phosphate backbone of natural nucleotides. A common example is the (phosphonomethoxy)ethyl (PME) group found in drugs like tenofovir. nih.gov

The synthetic sequence can be summarized as:

Preparation of 6-(fluoromethyl)purine, often from 6-(hydroxymethyl)purine. avcr.cz

Alkylation of the N9 position of the purine (B94841) base with a protected acyclic side chain containing a phosphonate (B1237965) group.

Deprotection of the resulting intermediate to yield the final acyclic nucleotide analogue.

These acyclic analogues are designed to bypass the initial phosphorylation step required for the activation of many nucleoside drugs, which can be a rate-limiting factor. nih.gov

Phosphoramidate (B1195095) Prodrug Design and Synthesis

To enhance the cellular uptake and intracellular delivery of nucleoside and nucleotide analogues, the phosphoramidate prodrug strategy, often referred to as the ProTide approach, is frequently employed. nih.govcardiff.ac.uk This strategy has been successfully applied to create prodrugs of fluorinated purine nucleosides. acs.org

The design involves masking the phosphate or phosphonate group of the nucleotide analogue with two labile groups: an amino acid ester and an aryl group. nih.gov Upon entering a cell, these masking groups are enzymatically cleaved to release the active monophosphate nucleotide.

A notable example is the synthesis of a 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate prodrug. acs.org The synthesis of such a complex molecule is a multi-step process that begins with the construction of the modified sugar and purine base, followed by glycosylation, and finally the installation of the phosphoramidate moiety at the 5'-position of the sugar. This final step typically involves reacting the 5'-hydroxyl group of the nucleoside with a phosphorochloridate reagent bearing the desired amino acid ester and aryl groups. nih.govacs.org

| Prodrug Strategy | Key Feature | General Synthetic Step | Reference |

| Phosphoramidate (ProTide) | Masks the phosphate group with an amino acid ester and an aryl group to improve cell permeability. | Reaction of the 5'-hydroxyl of the nucleoside with a specialized phosphorylating agent. | nih.govacs.org |

| Acyclic Nucleoside Phosphonates | The side chain mimics the sugar-phosphate backbone, bypassing initial phosphorylation. | N9-alkylation of the purine base with a protected phosphonate-containing side chain. | cas.czavcr.cz |

Modifications of the Purine Ring System

Generating a diverse library of analogues for structure-activity relationship (SAR) studies involves making strategic modifications to the 6-(fluoromethyl)purine core. Substitutions at various carbon and nitrogen atoms of the purine ring and the construction of more complex fused-ring systems are common approaches.

Substitution at Different Positions (e.g., C2, C8, N9) for Analog Generation

The purine ring offers multiple sites for modification, with the C2, C8, and N9 positions being common targets for introducing chemical diversity. researchgate.net Methodologies for these substitutions are well-established and can be applied to the 6-(fluoromethyl)purine scaffold.

C2-Substitution: Starting from a 2-halo-6-(fluoromethyl)purine intermediate, various groups can be introduced at the C2 position. For instance, amination reactions can install amino groups, while palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) can be used to introduce aryl, hetaryl, or alkyl groups. cas.czresearchgate.net

C8-Substitution: The C8 position can be functionalized through several methods. Direct C-H arylation using palladium catalysis is a modern approach to introduce aryl groups directly onto the C8 position of the purine ring. mdpi.com Alternatively, starting from an 8-bromopurine derivative, nucleophilic substitutions or cross-coupling reactions can be employed. avcr.cz Radical-generating conditions have also been used to introduce groups like trifluoromethyl at the C8 position of purine nucleosides. acs.org

N9-Substitution: The N9 position is the most common site for glycosylation to form nucleosides. researchgate.net Beyond sugar moieties, various alkyl or aryl groups can be introduced at N9 through N-alkylation or N-arylation reactions, such as copper-mediated Chan-Lam coupling with boronic acids. researchgate.netrsc.org

| Position | Modification Method | Type of Group Introduced | Reference |

| C2 | Pd-catalyzed cross-coupling | Aryl, alkyl | cas.czresearchgate.net |

| C8 | Direct C-H arylation | Aryl | mdpi.com |

| C8 | Radical reaction | Trifluoromethyl | acs.org |

| N9 | N-alkylation / N-arylation | Alkyl, aryl, sugar moieties | researchgate.netrsc.org |

Development of Complex Purine Derivatives with Fused Rings

To explore more rigid and conformationally constrained structures, complex derivatives featuring additional rings fused to the purine system have been synthesized. A primary strategy for creating such structures involves intramolecular C-H activation and cyclization. mdpi.com

For example, a purine derivative substituted at the N9 position with an ortho-halophenylalkyl group can undergo an intramolecular palladium-catalyzed direct arylation. mdpi.com In this reaction, the C-H bond at the C8 position of the purine ring attacks the aryl halide on the side chain, forming a new carbon-carbon bond and resulting in a new ring fused across the N9 and C8 positions of the purine core. This method has been used to create both five- and six-membered rings fused to the purine scaffold. mdpi.com

Stereochemical Aspects in Fluorinated Purine Synthesis

The stereochemistry of fluorinated purine nucleosides is a critical determinant of their biological activity. The synthesis of these compounds, particularly the glycosylation step where the purine base is coupled with a sugar, presents significant stereochemical challenges. The goal is typically to obtain the β-anomer, as it is the naturally occurring and often more active isomer.

Two primary strategies have been reported for the synthesis of 6-(fluoromethyl)purine ribonucleosides, each with distinct stereochemical outcomes. nih.gov

Direct Deoxyfluorination Approach:

One method involves the direct deoxyfluorination of a pre-existing 6-(hydroxymethyl)purine ribonucleoside. Starting from the readily available 6-(hydroxymethyl)purine, glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can be performed. This reaction, however, often results in a mixture of N9 and N7 positional isomers, which require separation. The desired N9-glycosyl isomer can then be deprotected and subsequently fluorinated using reagents like diethylaminosulfur trifluoride (DAST). A key advantage of this linear approach is that the stereochemistry of the sugar moiety is pre-determined and retained throughout the synthesis, leading to the exclusive formation of the β-anomer. nih.gov

Convergent Synthesis Approach:

An alternative, convergent approach involves the synthesis of the 6-(fluoromethyl)purine base first, followed by its glycosylation. 6-(Hydroxymethyl)purine can be converted to 6-(fluoromethyl)purine. avcr.cz This fluorinated base is then coupled with a protected ribose derivative. A common method is the silylation of the purine base followed by condensation with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

This convergent synthesis, while often more efficient, typically yields a mixture of α and β anomers. The ratio of these anomers can be influenced by various factors, including the reaction conditions and the nature of the protecting groups on the sugar. The separation of these anomers is a crucial step and is often achieved by chromatographic methods. nih.govgoogle.com For instance, the glycosylation of 6-(fluoromethyl)purine has been reported to yield a mixture of α and β anomers, which were successfully separated to isolate the desired β-ribonucleoside. nih.gov

The stereoselective synthesis of the desired β-nucleoside is a persistent challenge in nucleoside chemistry. While methods involving neighboring group participation from a 2-α-O-acyl group on the sugar can favor the formation of the β-anomer, the absence of such a group, as in the synthesis of 2'-deoxynucleosides, often leads to poor stereoselectivity. google.com In such cases, enzymatic transglycosylation can be a highly stereospecific alternative, although the substrate scope of natural enzymes can be limited. google.com

For 6-(fluoromethyl)purine derivatives, controlling the stereochemistry at the anomeric center (C1' of the sugar) is paramount. The distinct spatial arrangement of the fluorinated purine base relative to the sugar moiety in the α and β anomers leads to different biological activities. Research has shown that the 6-(fluoromethyl)purine ribonucleoside, presumably the β-anomer, displays significant cytostatic effects. nih.gov

The introduction of chiral centers can also occur in substituents attached to the purine ring itself. While the fluoromethyl group at the C6 position is achiral, further derivatization could introduce chirality. The resolution of racemic mixtures of chiral purine derivatives is a critical step to evaluate the biological activity of individual enantiomers. mdpi.comacs.orgnih.govgoogle.com This is often achieved through chiral chromatography or by using chiral resolving agents. acs.orgnih.govnih.gov

Data Table

| Starting Material | Reagent/Reaction Type | Product | Stereochemical Outcome | Reference |

| 6-(Hydroxymethyl)purine ribonucleoside | Diethylaminosulfur trifluoride (DAST) | 6-(Fluoromethyl)purine ribonucleoside | Retention of β-anomeric configuration | nih.gov |

| 6-(Fluoromethyl)purine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose / TMSOTf | α and β anomers of 6-(Fluoromethyl)purine ribonucleoside | Mixture of anomers, requires separation | nih.gov |

| 6-Iodopurines | Perfluoroalkylsilanes / CuI / KF | 6-(Perfluoroalkyl)purines | Not specified | avcr.cz |

| 6-(Iodomethyl)purine nucleoside | Silver fluoride (B91410) | 6-(Fluoromethyl)purine nucleoside | Not specified | sfu.ca |

| 6-(Hydroxymethyl)uridine | DAST | 6-(Fluoromethyl)uridine | Not specified | acs.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to understand the electronic properties of 6-substituted purine (B94841) derivatives, including 6-(fluoromethyl)purine. These studies provide insights into the molecular orbitals and electrostatic potential, which are crucial for understanding the molecule's reactivity and interaction with biological targets.

To gain a deeper understanding of the structure and electronics of these compounds, DFT calculations have been performed on 6-fluoromethyl-, 6-difluoromethyl-, and 6-trifluoromethyl-substituted purine ribonucleosides. The introduction of the fluorine atom(s) significantly influences the electron distribution in the purine ring system. The high electronegativity of fluorine leads to a withdrawal of electron density from the adjacent carbon atom and, to a lesser extent, from the purine core. This inductive effect can modulate the pKa of the purine base and influence its hydrogen bonding capabilities.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to characterize the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is an important parameter in determining the molecule's excitability and ability to engage in charge-transfer interactions.

| Computational Parameter | Calculated Value for 6-(fluoromethyl)purine Moiety | Significance |

| HOMO Energy | Typically lower than non-fluorinated analogues | Indicates a greater stability and lower propensity to donate electrons. |

| LUMO Energy | Typically lower than non-fluorinated analogues | Suggests a higher propensity to accept electrons in reactions. |

| HOMO-LUMO Gap | Generally larger than non-fluorinated analogues | Implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | Increased due to the electronegative fluorine atom | Influences solubility and the nature of intermolecular interactions. |

| Electrostatic Potential | Negative potential localized around the fluorine and nitrogen atoms | Indicates regions susceptible to electrophilic attack and hydrogen bonding. |

Note: The exact values can vary depending on the level of theory and basis set used in the calculations. The trends are generally consistent across different computational methods.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been widely applied to purine derivatives to elucidate their interactions with various biological targets, such as kinases and other enzymes. For 1H-Purine, 6-(fluoromethyl)-, molecular docking simulations can identify key amino acid residues involved in binding and predict the binding affinity.

Studies on substituted purine derivatives have shown that they can bind to the ATP-binding pocket of kinases like PI3Kα. In these simulations, the purine core often forms hydrogen bonds with backbone atoms of the hinge region of the kinase. The 6-(fluoromethyl) group can engage in specific interactions, such as hydrophobic interactions or weak hydrogen bonds with nearby amino acid residues. The fluorine atom, with its partial negative charge, can also participate in favorable electrostatic interactions.

The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

| Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Types | Docking Score (Example Range) |

| PI3Kα | Val851, Ser774, Lys802 | Hydrogen bonding, hydrophobic interactions | -7.0 to -9.0 kcal/mol |

| Adenosine (B11128) Kinase | Gly66, Ile64, Val36 | Hydrogen bonding with the purine ring, hydrophobic interactions with the 6-substituent | -6.5 to -8.5 kcal/mol |

| CDK2 | Leu83, Glu81, Phe80 | Hydrogen bonding with the hinge region, hydrophobic interactions | -6.0 to -8.0 kcal/mol |

Note: The specific interacting residues and docking scores are highly dependent on the protein target and the docking software and parameters used.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

In the context of a protein-ligand complex, MD simulations can show how the ligand and the protein adapt to each other. The simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached a state of equilibrium.

Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. For the ligand itself, the conformational freedom of the 6-(fluoromethyl) group can be analyzed to determine its preferred orientations within the binding pocket.

Prediction of Interactions with Biomolecules

Computational methods can be used to predict the potential interactions of 1H-Purine, 6-(fluoromethyl)- with a wide range of biomolecules, including proteins and nucleic acids. By screening the compound against databases of known protein structures, it is possible to identify potential biological targets.

The electronic and structural features of 1H-Purine, 6-(fluoromethyl)- suggest several possible interactions with biomolecules:

Hydrogen Bonding: The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the N1-H can act as a hydrogen bond donor. These interactions are fundamental for the binding of purine analogues to many proteins.

π-π Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in proteins, or with nucleobases in DNA and RNA.

Hydrophobic Interactions: The fluoromethyl group, despite the polarity of the C-F bond, can participate in hydrophobic interactions within a nonpolar binding pocket.

Halogen Bonding: Under certain geometric conditions, the fluorine atom can act as a halogen bond acceptor, interacting with electron-donating groups.

These predicted interactions, derived from computational models, provide a basis for designing experiments to validate the biological activity of 1H-Purine, 6-(fluoromethyl)- and to identify its cellular targets.

Biological Activity and Mechanism of Action Preclinical Studies

Cytostatic Effects on Cell Lines

Research has demonstrated that 1H-Purine, 6-(fluoromethyl)- and its derivatives possess cytostatic and cytotoxic properties against various cancer cell lines. The ribonucleoside of 6-(fluoromethyl)purine, in particular, has shown significant cytostatic effects nih.govrsc.orgrsc.org. Both the purine (B94841) base, 6-(fluoromethyl)purine (6-FMeP), and its ribonucleoside, 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR), have demonstrated cytotoxic activity in cell cultures nih.gov. Specifically, these compounds have been evaluated against human leukemia cell lines, including HL-60 and CCRF-CEM nih.govnih.gov.

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 6-(fluoromethyl)purine (6-FMeP) | CCRF-CEM | Cytotoxic | nih.gov |

| 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR) | CCRF-CEM | Cytotoxic | nih.gov |

| 6-(fluoromethyl)purine ribonucleoside | HL-60 | Significant Cytostatic Effects | nih.gov |

Inhibition of DNA Synthesis and Nucleic Acid Mimicry

The general mechanism of action for many purine analogues involves their ability to hamper the synthesis of nucleic acids rsc.org. By mimicking endogenous purines like adenine (B156593) and guanine, these compounds can be recognized by cellular enzymes and incorporated into metabolic pathways. This mimicry is a foundational aspect of their biological activity rsc.org. This interference can disrupt the normal production of DNA and RNA, which is critical for cell proliferation. The cytotoxic effects of compounds like 6-methylpurine (B14201), a related analogue, are well-documented, and it is suggested that 6-(fluoromethyl)purine nucleosides act as biological analogues to these 6-methylpurine nucleosides rsc.org.

Interactions with Purine-Related Metabolic Pathways

The antitumor effect of purine analogues is often achieved by disrupting the delicate balance of purine metabolism, which is composed of the de novo synthesis and the salvage pathways nih.gov.

De Novo Purine Synthesis Pathway Modulation

While many purine analogues function by inhibiting the de novo synthesis pathway, specific preclinical data detailing the modulatory effects of 1H-Purine, 6-(fluoromethyl)- on the enzymes of this pathway are not extensively described in the reviewed literature.

Purine Salvage Pathway Interference

A key mechanism of action for 6-(fluoromethyl)purine involves the purine salvage pathway nih.govnih.gov. The ribonucleoside derivative, 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR), acts as a prodrug. It is recognized as a substrate by enzymes central to this pathway nih.gov. Specifically, purine nucleoside phosphorylase (PNP) can cleave the glycosidic bond of the non-toxic nucleoside to release the toxic purine base, 6-(fluoromethyl)purine nih.govnih.gov. This bioactivation strategy, where an enzyme converts a precursor into an active cytotoxic agent, is a known approach in cancer therapy, often referred to as suicide gene therapy nih.govnih.gov.

Purine Catabolism and Metabolite Excretion

The specific metabolic fate, catabolism, and excretion profile of 1H-Purine, 6-(fluoromethyl)- have not been fully elucidated in the available preclinical research.

Enzyme and Receptor Interactions

The interaction of 1H-Purine, 6-(fluoromethyl)- and its derivatives with specific enzymes is a critical determinant of their mechanism of action.

Purine Nucleoside Phosphorylase (PNP): The ribonucleoside 6-FMePR is a good substrate for E. coli purine nucleoside phosphorylase (PNP) nih.gov. The efficiency of this enzymatic conversion is comparable to that of the natural substrate, highlighting a significant interaction that leads to the release of the cytotoxic base nih.gov. This interaction forms the basis for its potential use in gene-directed enzyme prodrug therapy (GDEPT) nih.govnih.gov.

Adenosine (B11128) Deaminase (ADA): In contrast to some related compounds, such as 6-(hydroxymethyl)purine ribonucleoside, the 6-(fluoromethyl)purine ribonucleoside does not inhibit the enzyme Adenosine Deaminase (ADA) rsc.org. This specificity helps to differentiate its biological activity profile from other purine analogues rsc.org.

No specific receptor interactions for 1H-Purine, 6-(fluoromethyl)- have been identified in the reviewed preclinical literature.

Inhibition of Specific Enzymes (e.g., Kinases, Sirtuins, RdRp)

Preclinical research has identified derivatives of 1H-Purine, 6-(fluoromethyl)- as inhibitors of viral enzymes, particularly RNA-dependent RNA polymerase (RdRp). A novel 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate (B1195095) prodrug, referred to as compound 15 in a recent study, has been synthesized and evaluated for its potential to treat SARS-CoV-2 infections acs.orgnih.govfigshare.comacs.org.

The corresponding bioactive nucleoside triphosphate (13-TP) of this purine derivative was found to effectively inhibit the in vitro RNA synthesis catalyzed by the SARS-CoV-2 central replication transcription complex (C-RTC), which includes the RdRp enzyme acs.orgnih.govacs.org. The mechanism of action involves the bioactive triphosphate form acting as an inhibitor of the SARS-CoV-2 RdRp acs.org. Cryo-electron microscopy has been used to determine the structure of the C-RTC in complex with 13-TP, providing insight into the binding and inhibitory action acs.orgnih.govacs.org.

While the inhibitory activity against RdRp by a derivative has been documented, there is currently no publicly available preclinical data specifically detailing the inhibitory effects of 1H-Purine, 6-(fluoromethyl)- on other enzymes such as kinases or sirtuins.

Ligand Binding to Specific Receptors (e.g., Adenosine Receptors, Serotonin (B10506) Receptors)

Currently, there is no specific preclinical data available in the public domain that details the binding affinity or ligand activity of 1H-Purine, 6-(fluoromethyl)- at specific receptors, including adenosine receptors and serotonin receptors.

Antimicrobial and Antiviral Activity (Preclinical, in vitro)

The antiviral properties of derivatives of 1H-Purine, 6-(fluoromethyl)- have been investigated in preclinical in vitro studies, with a primary focus on activity against SARS-CoV-2 acs.orgnih.govfigshare.comacs.org.

A novel 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate prodrug (compound 15) demonstrated potent antiviral activity against different strains of SARS-CoV-2. In human pulmonary alveolar epithelial cells (HPAEpiC), this compound showed low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 200 μM acs.org.

The in vitro antiviral efficacy of this compound was determined against two strains of SARS-CoV-2, with the following 50% effective concentration (EC50) values acs.orgnih.govacs.org:

SARS-CoV-2 20SF107 strain: EC50 = 0.56 ± 0.06 μM

Omicron BA.5 variant: EC50 = 0.96 ± 0.23 μM

| Compound Derivative | Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) |

|---|---|---|---|---|

| 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate prodrug | SARS-CoV-2 20SF107 | HPAEpiC | 0.56 ± 0.06 | >200 |

| 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate prodrug | SARS-CoV-2 Omicron BA.5 | HPAEpiC | 0.96 ± 0.23 | >200 |

There is currently no specific preclinical data available concerning the broader antimicrobial (e.g., antibacterial, antifungal) activity of 1H-Purine, 6-(fluoromethyl)- in in vitro studies.

Structure Activity Relationships Sar of Fluorinated Purines

Impact of Fluoromethyl Group on Biological Potency and Selectivity

The substitution of a methyl group with a fluoromethyl group at the C6 position of the purine (B94841) ring has a marked effect on biological activity. The high electronegativity of the fluorine atom makes the fluoromethyl group a strong electron-withdrawing substituent, which can alter the electronic distribution of the purine ring and influence interactions with biological targets. mdpi.com This modification can lead to enhanced potency and, in some cases, improved selectivity for specific enzymes or receptors.

Research has demonstrated that 6-fluoromethylpurine (6-FMeP) and its ribonucleoside derivative, 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR), exhibit cytotoxic activity against cancer cell lines such as CCRF-CEM. nih.gov The activity of 6-FMePR was found to be comparable to its parent, non-fluorinated nucleoside, 6-methyl-9-(β-D-ribofuranosyl)purine (6-MePR), indicating that the fluoromethyl group is well-tolerated and contributes effectively to the compound's biological profile. nih.gov The cytotoxic potential of 6-FMeP makes it a candidate for use as a toxin in enzyme/prodrug-based cancer gene therapy, particularly in systems utilizing E. coli purine nucleoside phosphorylase (PNP), for which 6-FMePR is a good substrate. nih.govnih.gov

The benefits of fluorination extend beyond direct potency. The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the drug candidate. oup.combeilstein-journals.org Furthermore, the introduction of a fluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. mdpi.combeilstein-journals.org

| Compound | Modification | Biological Activity Noted | Target/System |

|---|---|---|---|

| 6-fluoromethylpurine (6-FMeP) | Fluoromethyl group at C6 | Demonstrated cytotoxic activity. nih.gov | CCRF-CEM cells |

| 6-fluoromethylpurine ribonucleoside (6-FMePR) | Fluoromethyl group at C6 on ribonucleoside | Good substrate activity, comparable to its non-fluorinated parent compound. nih.gov | E. coli purine nucleoside phosphorylase (PNP) |

| 6-(fluoromethyl)purine ribonucleoside | Fluoromethyl group at C6 on ribonucleoside | Displayed significant cytostatic effects. nih.gov | Not specified |

Influence of Substituent Variations on Purine Core

The biological activity of fluorinated purines is not solely dictated by the fluoromethyl group but is also heavily influenced by other substituents on the purine core. Modifications at the C2, C8, and N9 positions can fine-tune the molecule's properties, leading to enhanced binding affinity and selectivity. semanticscholar.org Structure-activity studies show that while substitution at the C6 position can be sufficient for certain activities like topoisomerase II inhibition, modifications at other positions are also important for potency. aacrjournals.org

For instance, the introduction of various aromatic and heterocyclic moieties at the C6 position of 3'-deoxy-3'-fluoro-β-D-ribofuranosyl purine derivatives has been explored to investigate the combined effect of these substituents on biological activity. beilstein-journals.org Similarly, studies on 2,6,9-trisubstituted purine derivatives have shown that an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, whereas bulky systems at the C2 position are not favorable. semanticscholar.org The electronic structure of the purine ring is more sensitive to substituents at the C8 position compared to the C2 or N-substitution positions. acs.org

These findings underscore the importance of a holistic approach to SAR, where the fluoromethyl group at C6 is considered in concert with other modifications across the purine scaffold to optimize therapeutic potential. acs.orgnih.gov

| Purine Position | Substituent Type | Observed Impact on Activity/Properties | Reference Compound Class |

|---|---|---|---|

| C6 | Thioether-linked groups | Superior inotropic activity compared to oxygen and nitrogen isosteres. researchgate.net | 6-Substituted Purine Derivatives |

| C6 | Arylpiperazinyl system | Beneficial for cytotoxic activity. semanticscholar.org | 2,6,9-Trisubstituted Purines |

| C2 | Bulky systems | Not favorable for cytotoxic activity. semanticscholar.org | 2,6,9-Trisubstituted Purines |

| C8 | General substituents | Stronger influence on electronic structure than C2 or N-substituents. acs.org | Purine Analogues |

Metabolic Fate and Biotransformation Preclinical/mechanistic

There is a lack of specific published studies detailing the metabolic stability of 1H-Purine, 6-(fluoromethyl)- in human or animal liver microsomes. Such studies are crucial for determining the intrinsic clearance of a compound and predicting its in vivo half-life. Without this data, a quantitative assessment of its stability cannot be provided.

While the metabolism of other purine (B94841) analogues, such as 6-mercaptopurine, is well-characterized and known to be significantly influenced by enzymes like Thiopurine Methyltransferase (TPMT), no specific research could be identified that investigates the interaction of 1H-Purine, 6-(fluoromethyl)- with TPMT or other metabolic enzymes. The presence of the fluoromethyl group at the 6-position may alter its affinity for and metabolism by these enzymes, but experimental evidence is not available in the public domain.

A direct comparative study of the metabolic stability of 1H-Purine, 6-(fluoromethyl)- and its non-fluorinated counterpart, 6-methylpurine (B14201), has not been found in the reviewed literature. The introduction of a fluorine atom can often block sites of metabolism and increase metabolic stability. However, without specific experimental data from comparative in vitro or in vivo studies, any discussion on the relative stability of these two compounds would be speculative.

Due to the absence of specific research data for 1H-Purine, 6-(fluoromethyl)-, it is not possible to construct an article that meets the requirements of being thorough, informative, and scientifically accurate based on the provided outline. Further research into the metabolic profile of this compound is required to provide the detailed insights requested.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the purification and assessment of the purity of "1H-Purine, 6-(fluoromethyl)-". The selection of a specific technique is often dictated by the polarity of the compound and the nature of the impurities present.

For the isolation and purification of purine (B94841) analogs, a variety of chromatographic techniques are utilized. Silica (B1680970) gel chromatography is a common choice for the separation of less polar purine derivatives. In the case of trifluoromethylated purine ribonucleosides, which share structural similarities with "1H-Purine, 6-(fluoromethyl)-", silica gel chromatography has been effectively used to remove trace impurities after synthesis acs.org. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like dichloromethane (B109758) and a more polar solvent such as methanol (B129727) acs.org.

For more polar purine compounds or for the final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of purine analogs. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. For instance, in the analysis of related trifluoromethylated purine ribonucleotides, preparative RP-HPLC with a linear gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer has been successfully employed for purification acs.org. The purity of water-soluble compounds is also often confirmed using RP-HPLC acs.org. The validation of an HPLC method for a related purine analog, 6-mercaptopurine, involved an Eclipse plus® C18 column with a gradient mixture of acetonitrile and aqueous acetic acid as the mobile phase, with detection at a specific wavelength researchgate.neteurekaselect.com. Such a validated method ensures selectivity, linearity, precision, accuracy, and robustness, which are all critical for reliable purity assessment researchgate.neteurekaselect.comnih.govresearchgate.net.

Ion-exchange chromatography is another valuable technique, especially for nucleotide derivatives of purines. This method separates molecules based on their net charge and has been used for the purification of trifluoromethylated guanosine (B1672433) monophosphate, providing high yields acs.org.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | Dichloromethane/Methanol | Initial purification and removal of non-polar impurities |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile/Water or Buffer | Purity assessment and final purification |

| Ion-Exchange Chromatography | DEAE Sephadex | Triethylammonium bicarbonate (TEAB) gradient | Purification of charged derivatives (e.g., nucleotides) |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC), is a cornerstone technique for the definitive identification of drug metabolites. While ¹⁹F NMR can track the presence of fluorine-containing metabolites, LC-HRMS provides the accurate mass measurements necessary for determining their elemental compositions and elucidating their precise structures mdpi.com.

The typical workflow for metabolite identification using LC-HRMS involves:

Separation: The biological sample is first subjected to LC, usually RP-HPLC, to separate the parent drug from its metabolites and endogenous components.

Ionization: The separated compounds are then introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI).

Mass Analysis: The ionized molecules are analyzed by a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These instruments provide highly accurate mass-to-charge (m/z) ratio measurements.

Data Analysis: The accurate mass data is used to predict the elemental composition of the parent ion. By comparing the elemental composition of potential metabolites to that of the parent drug, common metabolic transformations (e.g., oxidation, glucuronidation, sulfation) can be identified.

For further structural confirmation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific metabolite ion is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides detailed structural information, helping to pinpoint the site of metabolic modification on the molecule. This is particularly useful for distinguishing between isomeric metabolites, which have the same elemental composition but different structures nih.gov.

The combination of retention time from the LC, the accurate mass of the molecular ion, and the fragmentation pattern from MS/MS allows for the confident identification of metabolites of "1H-Purine, 6-(fluoromethyl)-" in complex biological matrices mdpi.comnih.gov.

| Metabolic Reaction | Mass Change (Da) | Change in Elemental Composition |

|---|---|---|

| Hydroxylation | +15.9949 | +O |

| Glucuronidation | +176.0321 | +C₆H₈O₆ |

| Sulfation | +79.9568 | +SO₃ |

| N-dealkylation | Variable | Loss of an alkyl group |

| Oxidation | +15.9949 | +O |

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

While effective synthetic routes exist, there is room for innovation. smolecule.comnih.gov Future research could focus on developing more efficient, scalable, or stereoselective syntheses, particularly for its nucleoside derivatives. Exploring methodologies used for other fluorinated purines, such as those involving trifluoromethylation, could inspire new approaches. tcichemicals.com The development of synthetic pathways that allow for the late-stage introduction of fluorine would be highly valuable for creating libraries of related compounds for structure-activity relationship studies.

Deeper Mechanistic Investigations of Biological Interactions

The cytotoxic and cytostatic effects of 6-(fluoromethyl)purine and its nucleosides have been confirmed, but the precise molecular mechanisms remain to be fully elucidated. smolecule.comnih.gov Future studies should aim to identify the specific cellular targets and pathways responsible for these effects. A key area of investigation is its role in GDEPT involving E. coli PNP. smolecule.com Detailed enzymatic and cellular studies are needed to optimize this system and understand how the released 6-(fluoromethyl)purine exerts its toxicity, which could involve inhibition of DNA, RNA, or protein synthesis.

Design of Next-Generation Fluorinated Purine (B94841) Probes for Biological Research

The presence of the fluorine-19 isotope (¹⁹F) makes 6-(fluoromethyl)purine an excellent candidate for use as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nist.govacs.orgfigshare.com Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study molecular interactions. Future work could involve incorporating this compound or its nucleoside forms into DNA or RNA strands or using them as ligands to study protein-ligand binding and conformational changes in real-time. nist.gov Furthermore, synthesizing an ¹⁸F-labeled version of the molecule could yield a novel radiotracer for Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of biological processes, such as enzyme activity or receptor distribution, in vivo. chemicalbook.comacs.org

Understanding of Fluorine's Unique Influence in Purine Chemical Space

A fundamental area for future academic research is to precisely quantify the influence of the monofluoromethyl group on the physicochemical and biological properties of the purine scaffold. This would involve comparative studies against its non-fluorinated parent compound, 6-methylpurine (B14201). epa.gov Such research would investigate differences in acidity (pKa), receptor binding affinity, metabolic stability, and membrane permeability. These studies would contribute valuable data to the broader understanding of how selective fluorination impacts molecular behavior, aiding in the rational design of future drugs and chemical probes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Purine, 6-(fluoromethyl)-, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves fluoromethylation at the purine C6 position using reagents like fluoromethyl halides or fluoromethyl sulfonate esters under nucleophilic substitution conditions. Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization should include HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) to confirm purity ≥95% and NMR (¹H, ¹³C, ¹⁹F) to validate structural integrity .

Q. Which analytical techniques are most reliable for characterizing 6-(fluoromethyl)-purine derivatives?

- Methodological Answer : A combination of techniques is recommended:

- ¹⁹F NMR : To confirm fluoromethyl group incorporation and assess electronic environment (δ ~ -200 to -220 ppm for CF₃ groups; adjust for fluoromethyl).

- IR Spectroscopy : Compare experimental peaks (e.g., C-F stretch at 1000–1100 cm⁻¹) with reference data from analogous compounds .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive/negative ion mode for accurate mass validation (±5 ppm tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR or NMR shifts) for 6-(fluoromethyl)-purine derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, tautomerism, or crystal packing effects. For IR, ensure measurements are taken in the same solvent (e.g., KBr disc vs. ATR) and cross-reference with databases like NIST Chemistry WebBook . For NMR, use deuterated solvents (DMSO-d₆ or CDCl₃) and compare with structurally similar fluorinated purines (e.g., 6-(trifluoromethyl)purine ).

Q. What role does the fluoromethyl group play in modulating the electronic properties of the purine core, and how can this be quantified?

- Methodological Answer : Fluorine's electronegativity alters electron density at the purine C6 position. Use computational methods (DFT calculations at B3LYP/6-31G* level) to map electrostatic potential surfaces. Experimentally, compare Hammett σₚ values for fluoromethyl vs. other substituents via reaction kinetics (e.g., SNAr reactivity) .

Q. How can researchers design experiments to evaluate the biological activity of 6-(fluoromethyl)-purine derivatives against enzyme targets (e.g., kinases or BACE1)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination (n=3 replicates). Include positive controls (e.g., staurosporine for kinases) .

- Structural Analysis : Co-crystallize derivatives with target enzymes (e.g., PDB-deposited BACE1 structures) to identify fluorine-specific binding interactions .

Q. What stability challenges arise for 6-(fluoromethyl)-purine under physiological conditions, and how can degradation pathways be monitored?

- Methodological Answer : Assess hydrolytic stability in PBS (pH 7.4, 37°C) via LC-MS over 24–72 hours. Degradation products (e.g., hydroxymethylpurine) can be identified using MS/MS fragmentation patterns. For oxidative stability, use H₂O₂ or cytochrome P450 microsomal assays .

Q. How can structure-activity relationship (SAR) studies be optimized for fluoromethylated purines?

- Methodological Answer :

- Library Design : Synthesize analogs with varying fluorine substitution patterns (e.g., difluoromethyl, trifluoromethyl) and assess potency via dose-response curves.

- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity .

Q. What strategies improve reproducibility when reporting physicochemical data for fluorinated purines?

- Methodological Answer : Adopt FAIR data principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.